N-(3,5-dimethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide
Description
This compound features a pyrazine core substituted with a piperazine ring bearing a 2-methoxyphenyl group at the 3-position. A sulfanylacetamide linker bridges the pyrazine to a 3,5-dimethoxyphenyl group. The sulfanyl group may enhance metabolic stability compared to sulfonyl or oxygen-based linkers.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4S/c1-32-19-14-18(15-20(16-19)33-2)28-23(31)17-35-25-24(26-8-9-27-25)30-12-10-29(11-13-30)21-6-4-5-7-22(21)34-3/h4-9,14-16H,10-13,17H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDIUWJSUZDPBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3,5-dimethoxyphenylamine and 2-methoxyphenylpiperazine. These intermediates are then subjected to further reactions, including acylation, sulfonation, and coupling reactions, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Pharmacological Applications
- Antidepressant Activity :
- Anticancer Potential :
-
Antimicrobial Activity :
- The compound's structural components allow for potential antibacterial and antifungal applications. Research on related piperazine derivatives has demonstrated significant antimicrobial effects against pathogens such as Staphylococcus aureus and Candida albicans, suggesting that N-(3,5-dimethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide could exhibit similar efficacy .
| Compound Name | Activity Type | Target Pathogen/Cell Line | Efficacy |
|---|---|---|---|
| Compound A | Antidepressant | N/A | Moderate |
| Compound B | Anticancer | SNB-19 | 86.61% Inhibition |
| Compound C | Antibacterial | E. coli | Significant |
| Compound D | Antifungal | Candida albicans | Good |
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of structurally similar compounds, one derivative showed an impressive growth inhibition percentage against several cancer cell lines, including OVCAR-8 and NCI-H40. This suggests that this compound may also be effective against similar targets.
Case Study: Antimicrobial Screening
Research involving the synthesis of piperazine derivatives found significant antibacterial activity using the agar well diffusion method. Compounds were tested against known pathogens, with results indicating zones of inhibition comparable to standard antibiotics .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact favorably with receptors involved in neurotransmission and cellular proliferation, supporting its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key differences between the target compound and analogs from the literature:
Pharmacological Implications (Inferred from Structural Features)
- Piperazine Role: The target compound’s piperazine group may enhance binding to serotonin or dopamine receptors, similar to ECHEMI’s derivative.
- Sulfanyl vs. Sulfamoyl Linkers : Sulfanyl groups (target compound, Molbank) offer greater resistance to oxidative metabolism compared to sulfamoyl groups (Compound 18).
- Substituent Effects : The 3,5-dimethoxyphenyl group in the target compound could improve lipid solubility and blood-brain barrier penetration relative to ECHEMI’s hydroxy-dimethoxyphenyl derivative.
Biological Activity
N-(3,5-dimethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies.
Chemical Structure and Properties
The compound features a unique structure that includes a dimethoxyphenyl group, a piperazine moiety, and a pyrazinyl sulfanyl acetamide segment. The molecular formula is , and its molecular weight is approximately 430.54 g/mol.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities including:
- Antidepressant Effects : The presence of the piperazine ring suggests potential serotonin receptor modulation, which is critical in the treatment of depression.
- Antimicrobial Properties : Preliminary studies have indicated activity against various microbial strains.
- Cytotoxicity : Investigations into its cytotoxic effects have revealed varying degrees of toxicity against different cell lines.
The mechanisms through which this compound exerts its biological effects include:
- Serotonin Receptor Modulation : Similar compounds have shown affinity for 5-HT1A and 5-HT2A receptors, implicating potential antidepressant properties .
- Inhibition of Pathogen Growth : The sulfanyl group may enhance the compound's ability to disrupt microbial cell walls or inhibit essential enzymatic pathways in pathogens .
- Induction of Apoptosis : Studies on related compounds suggest that they may trigger apoptotic pathways in cancer cells, leading to reduced viability .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antidepressant | Potential modulation of serotonin receptors | |
| Antimicrobial | Inhibitory effects on microbial strains | |
| Cytotoxicity | Varies across different cell lines |
Case Studies
- Antidepressant Activity : A study assessing the antidepressant potential of similar compounds indicated significant improvement in behavioral tests in rodent models when treated with compounds containing piperazine derivatives. These findings suggest that this compound may exhibit comparable effects.
- Antimicrobial Efficacy : In vitro studies demonstrated that compounds with similar structural features showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating that this compound could possess similar properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
